N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound featuring a 2-oxoimidazolidine core substituted with a carboxamide group and two distinct thiophene rings (2-yl and 3-yl positions) on a hydroxyethyl side chain. Its structural complexity arises from the juxtaposition of heterocyclic moieties (imidazolidine and thiophenes), which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c18-12-15-4-5-17(12)13(19)16-9-14(20,10-3-7-21-8-10)11-2-1-6-22-11/h1-3,6-8,20H,4-5,9H2,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRWHDRYFCGILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidine Core: This step involves the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidine ring.
Introduction of Thiophene Rings: The thiophene rings can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Final Coupling: The final step involves coupling the hydroxylated thiophene derivative with the imidazolidine core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: TsCl, EDCI, DCC (dicyclohexylcarbodiimide)
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings
Reduction: Alcohols or amines depending on the site of reduction
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The hydroxyl group in N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide may enhance its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related conditions.
Antimicrobial Activity
Preliminary studies suggest that this compound could possess antimicrobial properties against various pathogens. Its structural features may allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Neuroprotective Effects
Given the structural similarities with neuroactive compounds, there is potential for this compound to modulate neurotransmitter systems or exhibit neuroprotective effects. This could be particularly relevant in the context of neurodegenerative diseases .
Drug Development
The compound's unique structure makes it a promising candidate for drug development, particularly as a lead compound in the synthesis of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Its interactions at the molecular level can be explored using molecular docking studies to predict binding affinities with specific receptors or enzymes .
Targeting G Protein-Coupled Receptors (GPCRs)
Research has shown that compounds with imidazolidine structures can interact with GPCRs, which are critical targets in drug discovery. Understanding how this compound interacts with these receptors could lead to new insights into its pharmacological potential .
Material Science Applications
The compound may also find applications in material science due to its unique chemical properties. Its ability to form stable complexes with metals could be explored for use in catalysis or as a precursor in the synthesis of advanced materials.
Case Study: Antioxidant Activity Assessment
A study conducted on similar thiophene-containing compounds demonstrated their ability to reduce oxidative stress markers in vitro, suggesting that this compound may exhibit comparable effects.
Case Study: Antimicrobial Efficacy
In another study, derivatives of thiophene were tested against various bacterial strains, showing promising results in inhibiting growth, which supports the hypothesis that this compound could also have significant antimicrobial properties.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiophene rings can participate in π-π interactions with aromatic residues in proteins, while the imidazolidine core can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related derivatives from the evidence, focusing on synthesis, physical properties, and structural features.
Table 1: Comparative Analysis of Key Compounds
Structural and Electronic Features
- Dual Thiophene Substitution: The target compound’s dual thiophene substitution (2-yl and 3-yl) may induce steric hindrance and alter π-π stacking compared to mono-thiophene analogs like N-(2-nitrophenyl)thiophene-2-carboxamide. The latter exhibits a dihedral angle of 8.50–13.53° between thiophene and benzene rings, influencing crystal packing via C–H⋯O/S interactions .
- Core Heterocycles: The 2-oxoimidazolidine core distinguishes the target compound from thiazolidinone derivatives (e.g., ), which feature a sulfur-containing ring. Thiazolidinones are associated with higher melting points (147–207°C) due to stronger intermolecular forces .
Notes
- Structural Uniqueness : The dual thiophene substitution and hydroxyethyl chain differentiate the target compound from thiophene-carboxamides in and .
- Synthesis Challenges: Multi-step synthesis may be required due to steric complexity, as seen in analogous thiazolidinone derivatives .
- Therapeutic Potential: Thiophene-containing compounds often exhibit bioactivity, but toxicity profiles (e.g., genotoxicity in ) must be evaluated .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, and what reagents are critical for its heterocyclic assembly?
- Methodological Answer : Synthesis typically involves multi-step heterocyclization. Key steps include:
- Substrate Preparation : Thiophene derivatives are functionalized via Friedel-Crafts alkylation or Suzuki coupling to introduce hydroxyethyl and imidazolidine moieties .
- Carboxamide Formation : Reaction with 2-oxoimidazolidine-1-carbonyl chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane .
- Critical Reagents : Sodium hydride (for deprotonation), Pd(PPh₃)₄ (for cross-coupling), and acetic acid (for cyclization) .
- Characterization : Confirmed via ¹H/¹³C NMR, FT-IR (carbonyl stretch at ~1680 cm⁻¹), and HPLC purity >95% .
Q. What pharmacological activities have been reported for structurally analogous thiophene-carboxamide derivatives?
- Methodological Answer : Analogues exhibit:
- Anticancer Activity : Inhibition of topoisomerase II (IC₅₀: 1.2–8.7 µM) via intercalation, tested via MTT assays on HeLa and MCF-7 lines .
- Antimicrobial Effects : MIC values of 4–16 µg/mL against S. aureus and E. coli .
- Anti-inflammatory Action : COX-2 selectivity (SI >10) in LPS-induced macrophages .
- Mechanistic Insight : Thiophene rings enable π-π stacking with enzyme active sites, while the hydroxyethyl group enhances solubility .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows imidazolidine NH at δ 9.8–10.2 ppm and thiophene protons at δ 6.7–7.3 ppm .
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~12.3 min .
- Mass Spectrometry : ESI-MS m/z [M+H]⁺ calculated 447.1, observed 447.3 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the hydroxyethyl-thiophene intermediate?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve thiophene functionalization yields (from 45% to 72%) versus THF .
- Catalyst Optimization : Pd(OAc)₂/XPhos (5 mol%) enhances coupling efficiency (TOF: 120 h⁻¹) .
- Temperature Control : Reflux (110°C) minimizes side-product formation during cyclization .
Q. What strategies resolve contradictions in biological activity data across similar derivatives?
- Methodological Answer :
- Meta-Analysis : Compare SAR trends, e.g., electron-withdrawing groups on thiophene (e.g., -NO₂) enhance anticancer activity but reduce solubility .
- Targeted Assays : Use isoform-specific enzymes (e.g., COX-2 vs. COX-1) to clarify selectivity .
- Structural Elucidation : X-ray crystallography of ligand-enzyme complexes confirms binding modes .
Q. How can computational methods predict the compound’s reactivity and binding affinity?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G* optimizes geometry and identifies nucleophilic sites (e.g., carbonyl carbons) .
- Molecular Docking (AutoDock Vina) : Dock into EGFR (PDB: 1M17) to estimate ΔG values (< -9 kcal/mol suggests strong binding) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns .
Q. What experimental approaches are used to study structure-activity relationships (SAR) for modifying the thiophene and imidazolidine moieties?
- Methodological Answer :
- Substituent Variation : Introduce halogens (-Cl, -F) or methyl groups to thiophene; monitor activity via IC₅₀ shifts .
- Scaffold Hopping : Replace imidazolidine with pyrazoline; test thermal stability via DSC .
- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., carbonyl oxygen) using MOE .
Q. How do solvent polarity and pH influence the compound’s stability during biological assays?
- Methodological Answer :
- Stability Testing : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2); analyze degradation via HPLC .
- LogP Optimization : Adjust with PEGylation (logP reduction from 3.2 to 1.8 improves bioavailability) .
- Buffer Screening : Citrate buffer (pH 5.0) prevents imidazolidine ring hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
